molecular formula C10H18O4S B13956625 Diisopropyl thiomalate CAS No. 63979-80-6

Diisopropyl thiomalate

Cat. No.: B13956625
CAS No.: 63979-80-6
M. Wt: 234.31 g/mol
InChI Key: SBVKAWKHZQJWKU-UHFFFAOYSA-N
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Description

Diisopropyl thiomalate is an organic compound that belongs to the class of thiomalates. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of isopropyl groups and a thiomalate moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl thiomalate can be synthesized through the esterification of thiomalic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a specific temperature to ensure the completion of the reaction. The product is then purified through distillation or recrystallization to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, thiomalic acid and isopropyl alcohol, are mixed in large reactors with the acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and efficiency. The final product is then subjected to purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl thiomalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisopropyl thiomalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropyl thiomalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl malonate
  • Diisopropyl ether
  • Diisopropyl fluorophosphate

Uniqueness

Diisopropyl thiomalate is unique due to its thiomalate moiety, which imparts distinct chemical properties compared to other diisopropyl compounds. This uniqueness makes it valuable in specific applications where its reactivity and functionality are advantageous .

Properties

CAS No.

63979-80-6

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

dipropan-2-yl 2-sulfanylbutanedioate

InChI

InChI=1S/C10H18O4S/c1-6(2)13-9(11)5-8(15)10(12)14-7(3)4/h6-8,15H,5H2,1-4H3

InChI Key

SBVKAWKHZQJWKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)S

Origin of Product

United States

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